methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C23H19ClN2O6S and its molecular weight is 486.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound with potential biological activity. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiadiazine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that yield the desired compound with high purity. A notable synthetic route includes the use of various reagents such as Oxone for oxidation processes and methanol for crystallization, leading to a final product characterized by its melting point and spectral data .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazine derivatives, including the compound . For instance, a series of synthesized compounds were tested against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 16.19 ± 1.35 |
This compound | HCT-116 | 17.16 ± 1.54 |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets involved in cell cycle regulation and apoptosis induction .
Antiviral Activity
In addition to anticancer properties, some derivatives of thiadiazine compounds have shown antiviral activity , particularly against HIV. Studies indicate that certain modifications to the thiadiazine ring can enhance antiviral efficacy, with EC50 values demonstrating significant potency against viral replication .
Compound | Virus Type | EC50 (µM) |
---|---|---|
Thiadiazine Derivative A | HIV-1 | 0.090 |
Thiadiazine Derivative B | HIV-1 | 0.01081 |
Case Study 1: Cytotoxicity Evaluation
A study focused on evaluating the cytotoxic effects of various thiadiazine derivatives revealed that modifications to the structure significantly impacted their anticancer activity. The tested compound was among those that displayed promising results in inhibiting tumor growth in vitro.
Case Study 2: Antiviral Efficacy
Another investigation assessed the antiviral properties of thiadiazine derivatives against HIV. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited enhanced antiviral activity compared to their unsubstituted counterparts.
Properties
IUPAC Name |
methyl 3-[[2-(3-chlorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-31-20-11-10-15(22(27)32-2)12-16(20)14-25-19-8-3-4-9-21(19)33(29,30)26(23(25)28)18-7-5-6-17(24)13-18/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHGWDJTUYUTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.